molecular formula C18H12F2N4OS B6558950 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1171544-91-4

4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Numéro de catalogue: B6558950
Numéro CAS: 1171544-91-4
Poids moléculaire: 370.4 g/mol
Clé InChI: BHLUJZZTKLJLCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a useful research compound. Its molecular formula is C18H12F2N4OS and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is 370.06998852 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-fluoro-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4OS/c1-10-8-16(22-17(25)11-2-4-12(19)5-3-11)24(23-10)18-21-14-7-6-13(20)9-15(14)26-18/h2-9H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLUJZZTKLJLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a novel derivative in the realm of medicinal chemistry, particularly recognized for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure

The compound features a complex structure combining a benzamide moiety with a pyrazole ring and a benzothiazole group. The presence of fluorine atoms is notable, as they often enhance biological activity through improved pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Substituted pyrazoles, similar to the target compound, have demonstrated effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U-937 (monocytic leukemia)

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide may possess comparable effects .

Antibacterial and Antifungal Activities

The benzothiazole and pyrazole moieties are known for their antibacterial and antifungal properties. Compounds with these structures have been reported to inhibit the growth of various bacterial strains and fungi. Specifically, derivatives have shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These activities are attributed to their ability to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Properties

Inflammation plays a critical role in numerous diseases, including cancer. The compound's structural components suggest potential anti-inflammatory effects. Pyrazoles have been documented to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyCompoundActivityFindings
Al-Soud et al. (2006)Benzothiazole DerivativesAntitumorShowed significant cytotoxicity against various tumor cell lines.
Kini et al. (2007)Pyrazole DerivativesAnticancerInduced apoptosis in MCF-7 cells with IC50 values in the micromolar range.
Munirajasekhar et al. (2011)Benzothiazole-Pyrazole ConjugatesAntimicrobialExhibited broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria.

The precise mechanisms through which 4-fluoro-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a promising mechanism for anticancer agents.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes or other inflammatory mediators, the compound may reduce inflammation-related tissue damage.

Q & A

Q. Key Optimization Strategies :

  • Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently .
  • Purify via column chromatography or recrystallization (e.g., from methanol/water mixtures) to achieve >95% purity .

Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

Basic Research Question

  • 1H/13C NMR : Assign peaks based on substituent electronic effects. For example, the pyrazole C5 proton appears as a singlet near δ 6.8–7.2 ppm, while fluorinated aromatic protons show splitting patterns due to coupling with fluorine .
  • IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-F stretches (~1220–1280 cm⁻¹) .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing crystal packing, as seen in related benzothiazole derivatives) .

Q. Example Data :

TechniqueKey ObservationsReference
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, pyrazole), δ 7.45–7.60 (m, 4H, aromatic)
X-ray Centrosymmetric dimers via N1–H1···N2 bonds

How do structural modifications to the benzothiazole or pyrazole rings impact biological activity?

Advanced Research Question

  • Fluorine Position : Substitution at the 6-position of benzothiazole enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinase targets).
  • Pyrazole Methyl Group : The 3-methyl group reduces steric hindrance, facilitating π-π stacking with aromatic residues in target proteins.
  • Amide Linker : Replacing the benzamide with sulfonamide groups alters solubility and bioavailability .

Q. Methodological Approach :

  • Synthesize analogs with variations (e.g., Cl, Br, or CF3 substituents) and compare IC50 values in enzyme assays.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with crystallographic data .

What computational strategies are employed to predict the compound’s binding affinity and selectivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing interactions.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS).
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from fluorine atoms) using tools like Schrödinger’s Phase .

Case Study : Docking of a related compound into the PFOR enzyme active site revealed strong hydrogen bonds between the amide group and Arg314, explaining its inhibitory activity .

How do intermolecular interactions in the solid state affect the compound’s physicochemical properties?

Advanced Research Question

  • Hydrogen Bonding : N–H···N and C–H···F interactions (observed in crystal structures) enhance thermal stability, as shown by TGA/DSC analysis.
  • Crystal Packing : Centrosymmetric dimers (common in benzothiazole derivatives) reduce solubility but improve crystallinity for X-ray analysis .

Q. Methodology :

  • Compare solubility and melting points of polymorphs (e.g., Form I vs. Form II) using powder XRD.
  • Conduct Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions .

What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Advanced Research Question

  • In Vitro :
    • Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability).
    • Microsomal Stability : Incubate with liver microsomes to assess metabolic half-life.
  • In Vivo :
    • Rodent Models : Administer intravenously/orally to determine AUC, Cmax, and clearance rates.
    • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁸F PET tracers) to track uptake .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.